molecular formula C17H14N2O5 B2776694 (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate CAS No. 301339-12-8

(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B2776694
CAS No.: 301339-12-8
M. Wt: 326.308
InChI Key: UIIZWGVKZDOLOD-UKTHLTGXSA-N
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Description

(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is an organic compound characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the acrylate ester and the cyano group. Key reagents often include isopropyl alcohol, cyanoacetic acid, and 4-nitrobenzaldehyde. Reaction conditions may involve the use of catalysts such as piperidine and solvents like ethanol or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial. Industrial methods also emphasize the importance of purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution at the cyano group can produce various amides or esters.

Scientific Research Applications

Chemistry

In chemistry, (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitrophenyl and cyano groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its reactive functional groups

Mechanism of Action

The mechanism by which (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-isopropyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate: Lacks the nitro group, which may result in different reactivity and biological activity.

    (E)-isopropyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of the nitrophenyl group in (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate distinguishes it from similar compounds, providing unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-11(2)23-17(20)13(10-18)9-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h3-9,11H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIZWGVKZDOLOD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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